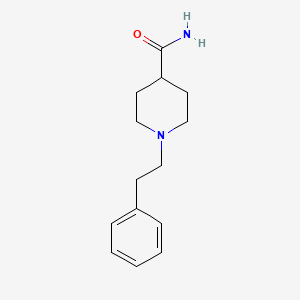

1-(2-Phenylethyl)piperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Phenylethyl)piperidine-4-carboxamide is a chemical compound with the CAS Number: 23793-55-7 . It has a molecular weight of 232.33 .

Molecular Structure Analysis

The IUPAC name for this compound is 1-(2-phenylethyl)-4-piperidinecarboxamide . The InChI code is 1S/C14H20N2O/c15-14(17)13-7-10-16(11-8-13)9-6-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H2,15,17) .科学的研究の応用

Analgesia and Pain Management

Furanylfentanyl, like fentanyl, interacts with opioid receptors in the central nervous system. Researchers have investigated its analgesic properties, assessing its potential as a pain management agent. Studies explore its efficacy, safety, and dosage regimens for acute and chronic pain relief .

Cardiovascular Effects

Some studies have examined the cardiovascular impact of furanylfentanyl. For instance, oral administration of a related compound, N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamide, led to blood pressure reduction in spontaneously hypertensive rats without inducing reflex tachycardia .

T-Type Calcium Channel Blockade

Furanylfentanyl derivatives have been investigated for their T-type calcium channel-blocking activity. These channels play a role in neuronal excitability and may be relevant in various neurological conditions. Researchers explore their potential therapeutic applications .

Dual Inhibition of ALK and ROS1 Kinases

A series of 2-amino-4-(1-piperidine) pyridine derivatives, including furanylfentanyl, has been designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These compounds hold promise for cancer therapy, particularly in ALK- and ROS1-driven malignancies .

Potency and Structure-Activity Relationships

Comparative studies have assessed the potency of furanylfentanyl and other fentanyl analogs. Carfentanil, a closely related compound, demonstrated significantly higher potency than non-substituted fentanyl analogs. Understanding these structure-activity relationships informs drug design and safety profiles .

Metabolism and Toxicology

Researchers have explored furanylfentanyl’s metabolism, identifying its major metabolites and potential toxicity. These investigations contribute to risk assessment and inform clinical use or forensic analysis .

Abuse Potential and Dependence

Given its opioid properties, studies have evaluated furanylfentanyl’s abuse potential, dependence liability, and withdrawal symptoms. These findings are crucial for regulatory decisions and public health measures .

Forensic Applications

Forensic scientists use furanylfentanyl detection methods to identify its presence in biological samples, such as urine or blood. These assays aid in postmortem investigations and drug-related criminal cases .

Brandt, S. D., Elliott, S., Danielsson, H. V., Almeida, A., Gallegos, A., Jorge, R., … & Sedefov, R. (2017). Technical report on N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide (furanylfentanyl). European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). Link Synthesis and pharmacological evaluation of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamide (20d). Sigma-Aldrich. (2011). Link Synthesis and Pharmacological Evaluation of 1-Alkyl-N-[(1R)-1-(4-fluorophenyl)butyl]-1-(2-phenylethyl)piperidine-4-carboxamide Derivatives (3a, 13, ent-17a, 17a). LookChem. (2022). Link Zhang, Y., Li, X., Wang, Y., & Zhang, L.

作用機序

Target of Action

The primary target of 1-(2-Phenylethyl)piperidine-4-carboxamide is the DNA gyrase in Mycobacterium abscessus . DNA gyrase is an essential enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes.

Mode of Action

1-(2-Phenylethyl)piperidine-4-carboxamide interacts with its target, the DNA gyrase, by inhibiting the enzyme’s activity . This inhibition disrupts the supercoiling process, which is vital for DNA replication and transcription, leading to the cessation of these cellular processes.

Biochemical Pathways

The inhibition of DNA gyrase affects the DNA replication and transcription pathways. This disruption leads to the cessation of these processes, resulting in the bactericidal and antibiofilm activity of the compound .

Pharmacokinetics

Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .

Result of Action

The inhibition of DNA gyrase by 1-(2-Phenylethyl)piperidine-4-carboxamide leads to the disruption of DNA replication and transcription. This disruption results in bactericidal and antibiofilm activity against Mycobacterium abscessus .

特性

IUPAC Name |

1-(2-phenylethyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O/c15-14(17)13-7-10-16(11-8-13)9-6-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H2,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBQQQVQLFPZOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2511681.png)

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile;hydrochloride](/img/structure/B2511683.png)

![2-[4,4-Difluoro-1-(4-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B2511687.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B2511693.png)

![2-[[1-(Pyridin-2-ylmethyl)piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2511697.png)